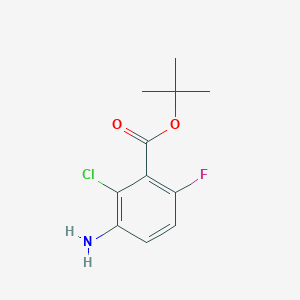

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate

Description

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to a benzene ring

Properties

IUPAC Name |

tert-butyl 3-amino-2-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)8-6(13)4-5-7(14)9(8)12/h4-5H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKHQZJYXOHDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-2-chloro-6-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Another synthetic route involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the aromatic ring.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the aromatic ring can be functionalized with different substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving basic or acidic media.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while Suzuki–Miyaura coupling can introduce different aryl or alkyl groups to the aromatic ring.

Scientific Research Applications

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-chloro-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 2-amino-3-chloro-6-fluorobenzoate

- Tert-butyl 3-amino-2-chloro-5-fluorobenzoate

Uniqueness

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate is unique due to the specific positioning of the amino, chlorine, and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate is a compound of interest in biological and medicinal chemistry due to its potential as a biochemical probe and its implications in pharmaceutical development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Amino group (-NH2) : Known for its nucleophilic properties, allowing participation in various biochemical reactions.

- Chloro group (-Cl) : Can undergo substitution reactions, making the compound versatile in synthetic applications.

- Fluoro group (-F) : Enhances lipophilicity and metabolic stability, often improving the binding affinity to biological targets.

This compound interacts with specific enzymes and receptors, influencing various biochemical pathways. The presence of the amino, chloro, and fluoro groups affects its binding affinity and selectivity towards these targets. This compound may modulate enzyme activity, leading to altered cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, affecting signaling pathways.

1. Enzyme Interaction Studies

Research indicates that this compound is investigated for its potential as a biochemical probe to study enzyme interactions. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.

2. Medicinal Chemistry

The compound has been explored for its potential as a precursor in synthesizing pharmaceutical compounds with anti-inflammatory or anticancer properties. Its structural characteristics make it suitable for modifications that enhance biological activity.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the synthesis of dual inhibitors targeting BRAF and histone deacetylases (HDACs), compounds similar to this compound exhibited potent activities against cancer cell lines harboring specific mutations. These findings suggest that modifications of this compound could lead to effective anticancer agents by enhancing selectivity and potency against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.